molecular formula C21H27N3O5S2 B2716692 (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)acetamide CAS No. 681832-69-9

(Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)acetamide

Cat. No. B2716692
CAS RN: 681832-69-9
M. Wt: 465.58
InChI Key: ZKXDBXVSKCVCML-AQTBWJFISA-N
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Description

(Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)acetamide is a useful research compound. Its molecular formula is C21H27N3O5S2 and its molecular weight is 465.58. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structures and Synthesis

Crystal Structures of Related Compounds : The crystal structures of compounds closely related to the one , specifically (oxothiazolidin-2-ylidene)acetamides, have been described, providing a foundation for understanding the structural features essential for biological activity. These structures are compared to similar compounds to deduce the role of different substituents in chemical behavior and potential bioactivity (Galushchinskiy et al., 2017).

Synthesis and Characterisation : A study involved the synthesis of derivatives containing the 3,4-dimethoxybenzylidene moiety, highlighting methods for creating compounds with potential antimicrobial activity. This research showcases the flexibility of thiazolidine frameworks in synthesizing compounds with tailored properties for specific scientific applications (Spoorthy et al., 2021).

Bioactivity and Pharmacological Potential

Antimicrobial Activity : Research on rhodanine-3-acetic acid derivatives, which share a core structural similarity with the compound , demonstrated significant activity against a range of bacteria, mycobacteria, and fungi. This highlights the antimicrobial potential of compounds within this chemical class (Krátký et al., 2017).

Src Kinase Inhibitory and Anticancer Activities : N-benzyl substituted acetamide derivatives containing thiazole instead of pyridine, related to the structure of interest, were synthesized and evaluated for their Src kinase inhibitory and anticancer activities. This indicates the potential of similar compounds in cancer research and treatment (Fallah-Tafti et al., 2011).

properties

IUPAC Name

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-morpholin-4-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S2/c1-27-16-5-4-15(12-17(16)28-2)13-18-20(26)24(21(30)31-18)14-19(25)22-6-3-7-23-8-10-29-11-9-23/h4-5,12-13H,3,6-11,14H2,1-2H3,(H,22,25)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXDBXVSKCVCML-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NCCCN3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NCCCN3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-morpholinopropyl)acetamide

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